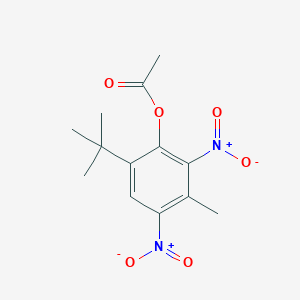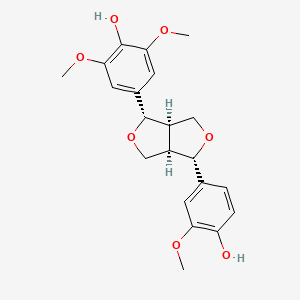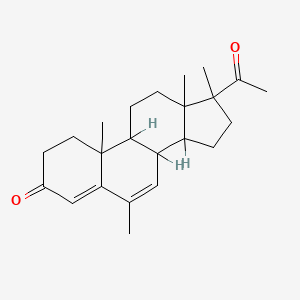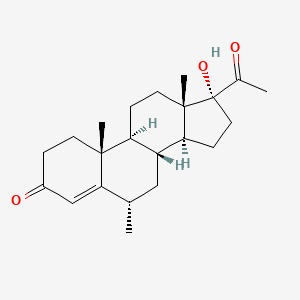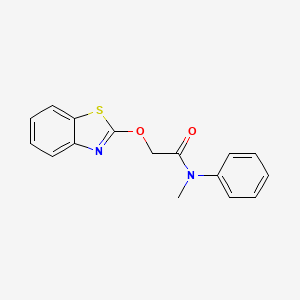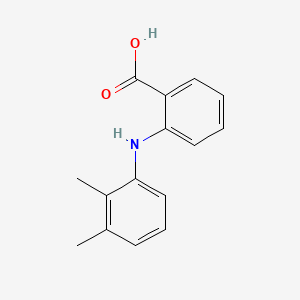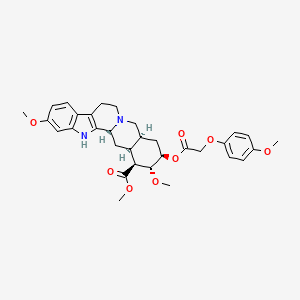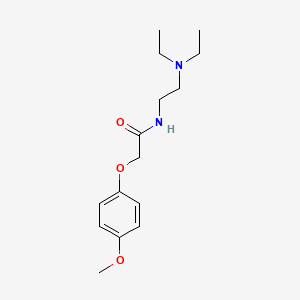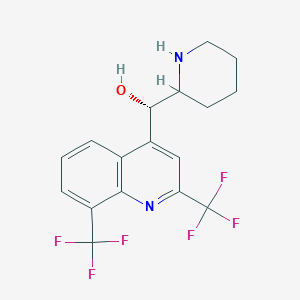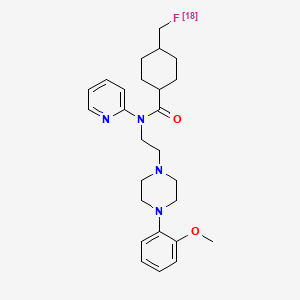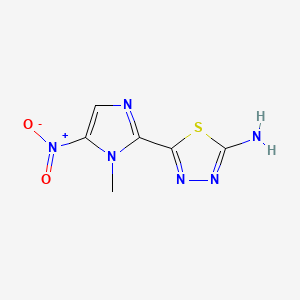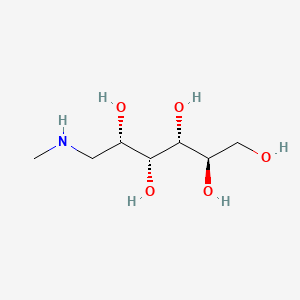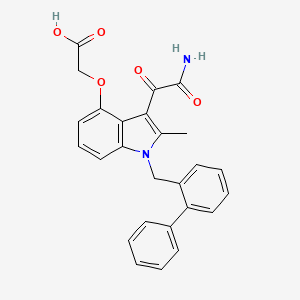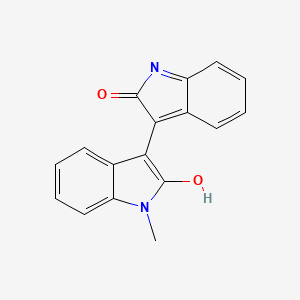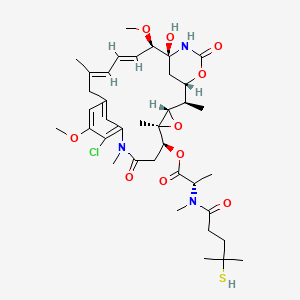
DM4
Vue d'ensemble
Description
DM4, également connu sous le nom de Ravtansine, est un médicament maytansinoïde cytotoxique. Il s'agit d'un analogue structurel de la maytansine, connu pour son activité antitubuline puissante. Le this compound est principalement utilisé dans la préparation de conjugués anticorps-médicaments (ADC), où il sert de composant cytotoxique. Ce composé inhibe la division cellulaire en perturbant la dynamique des microtubules, ce qui en fait un agent précieux en thérapie anticancéreuse .
Applications De Recherche Scientifique
Le DM4 a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la dynamique des microtubules et les effets des agents ciblant les microtubules.
Biologie : Employé en recherche en biologie cellulaire pour étudier la division cellulaire et l'apoptose.
Médecine : Composant essentiel des conjugués anticorps-médicaments utilisés en thérapie anticancéreuse. Il est particulièrement efficace pour cibler et tuer les cellules cancéreuses tout en minimisant les dommages aux cellules saines.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et dans la production d'ADC
5. Mécanisme d'action
Le this compound exerce ses effets en se liant à la tubuline, une protéine qui est un composant clé des microtubules. En se liant à la tubuline, le this compound inhibe la polymérisation des microtubules, ce qui entraîne leur déstabilisation. Cette perturbation de la dynamique des microtubules entraîne un arrêt mitotique et une mort cellulaire apoptotique subséquente. Les cibles moléculaires du this compound sont les hétérodimères α/β-tubuline, et les voies impliquées comprennent l'inhibition de l'assemblage des microtubules et l'induction de l'apoptose .
Mécanisme D'action
Target of Action
DM4, also known as Ravtansine, is a cytotoxic maytansinoid drug . It is synthesized to link maytansinoids to antibodies via disulfide bonds . The primary targets of this compound are antigens that are highly and homogeneously expressed on tumor cells in a wide variety of tumor types and in a high proportion of patients .
Mode of Action
This compound interacts with its targets by inhibiting the assembly of microtubules . It binds to tubulin at the rhizoxin binding site , inhibiting microtubule assembly and enhancing microtubule destabilization . This results in potent suppression of microtubule dynamics, leading to a mitotic block and subsequent apoptotic cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly process . By binding to tubulin, this compound inhibits the polymerization of microtubules . This disruption of the microtubule network leads to mitotic arrest and subsequent apoptotic cell death .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, peak concentrations of this compound are observed near the end of intravenous infusion . The clearance of this compound is higher at lower doses and decreases at higher doses once the target is saturated . Understanding the pharmacokinetics of this compound and how it impacts efficacy and toxicity is critical for optimizing its design and delivery .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death . This results in the death of tumor cells, thereby reducing tumor size and potentially leading to the remission of the disease .
Analyse Biochimique
Biochemical Properties
DM4 plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and inhibits microtubule assembly . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and ultimately cell death . The interaction of this compound with tubulin is a key aspect of its biochemical activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, which are crucial for cell division . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and cell death .
Molecular Mechanism
The mechanism of action of this compound involves its binding to tubulin at the rhizoxin binding site . This binding inhibits the assembly of microtubules, suppressing their dynamics and leading to cell cycle arrest in the G2/M phase . The binding interactions of this compound with tubulin, its inhibition of microtubule assembly, and the resulting changes in gene expression are key aspects of its molecular mechanism of action.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is a derivative of maytansine, which is metabolized by bacteria of the genus Methylobacterium
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of ADCs . The ADC is designed to be selectively taken up by cancer cells, reducing systemic exposure and toxicity . Once inside the cell, the ADC is processed, and this compound is released to exert its cytotoxic effects .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where microtubules are found . Its effects on microtubule dynamics suggest that it may also interact with other components of the cytoskeleton .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le DM4 est synthétisé à partir de la maytansine, un produit naturel isolé de l'écorce de l'arbuste africain Maytenus ovatus. La synthèse implique plusieurs étapes :
Préparation de l'acide 4-mercapto-4-méthylpentanoïque : Ceci est réalisé en faisant réagir le sulfure d'isobutylène avec l'anion d'acétonitrile, suivi d'une hydrolyse avec une base.
Formation de disulfure : Le composé mercapto est converti en disulfure en le faisant réagir avec le méthanethiol sulfonate de méthyle.
Formation de l'ester N-hydroxysuccinimide : Le disulfure est ensuite converti en ester N-hydroxysuccinimide, qui est mis à réagir avec la N-méthyl-L-alanine pour former un acide carboxylique.
Couplage avec la maytansinol : L'acide carboxylique est couplé avec la maytansinol en présence de N,N'-dicyclohexylcarbodiimide et de chlorure de zinc pour former le this compound.
Méthodes de production industrielle : La production industrielle de this compound suit la même voie de synthèse, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions réactionnelles afin de garantir un rendement et une pureté élevés. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour séparer l'isomère souhaité .
Analyse Des Réactions Chimiques
Types de réactions : Le DM4 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des disulfures.
Réduction : Les liaisons disulfure du this compound peuvent être réduites en thiols.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe thiol.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Dithiothréitol ou autres agents réducteurs.
Substitution : Nucléophiles tels que les amines ou les thiols.
Principaux produits :
Oxydation : Disulfures.
Réduction : Thiols.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Comparaison Avec Des Composés Similaires
Le DM4 est similaire à d'autres maytansinoïdes tels que le DM1 et la mertansine. Il possède des propriétés uniques qui le rendent particulièrement efficace en tant qu'agent cytotoxique dans les ADC :
DM1 : Un autre maytansinoïde utilisé dans les ADC, mais le this compound possède un groupe thiol qui permet une liaison plus stable aux anticorps.
Mertansine : Mécanisme d'action similaire, mais le this compound a été modifié pour améliorer sa cytotoxicité et sa stabilité.
Liste des composés similaires :
- DM1 (Emtansine)
- Mertansine
- Ansamitocine .
Propriétés
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCFGYGEYRIEBE-YVLHJLIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)\C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54ClN3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796073-69-3 | |
| Record name | Ravtansine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796073693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DM4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOB38VS2NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of DM4?
A1: this compound is a maytansinoid that exerts its cytotoxic effects by binding to tubulin, a protein crucial for microtubule formation. [, , ] This binding disrupts microtubule dynamics, leading to mitotic arrest and ultimately, cell death via apoptosis. [, , , ]
Q2: How does this compound's mechanism differ from other microtubule-targeting agents?
A2: While other microtubule-targeting agents either stabilize or destabilize microtubules, this compound potently suppresses microtubule dynamics, inhibiting both the growing and shortening rates. [] This distinct effect on microtubule dynamics contributes to its potent cytotoxicity.
Q3: What are the downstream effects of this compound binding to tubulin in cancer cells?
A3: this compound binding to tubulin triggers a cascade of events within the cell, including:
- Mitotic arrest: Cells are halted in the G2/M phase of the cell cycle. []
- DNA damage: Focal γH2AX signals indicate the induction of DNA damage. []
- Apoptosis: Cells undergo programmed cell death. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C35H46ClN3O10S, and its molecular weight is 720.27 g/mol.
Q5: Is spectroscopic data available for this compound?
A5: While specific spectroscopic data is not provided in the provided research, researchers commonly use techniques like mass spectrometry (LC/MS) and high-performance liquid chromatography (HPLC) to characterize and quantify this compound and its metabolites. [, , ]
Q6: How stable is this compound under various conditions?
A6: The stability of this compound can be affected by factors such as pH, temperature, and the presence of enzymes. [, , ] Specific studies have investigated its stability in different biological matrices like plasma and liver homogenates. []
Q7: How is this compound's stability addressed in the context of ADCs?
A7: The linker technology employed in ADCs plays a critical role in this compound stability. [, ] Cleavable linkers, like disulfide-based linkers, release active this compound metabolites inside target cells, while minimizing systemic exposure to the free payload. [, , ]
Q8: How do modifications to the this compound structure affect its activity?
A8: Structural modifications, particularly to the linker region, significantly impact this compound's potency and selectivity. [, ] For instance, incorporating a charged sulfonate group into the disulfide linker enhanced cytotoxicity against multidrug-resistant cancer cells. []
Q9: What is the role of S-methylation in this compound activity?
A9: S-methylation of this compound, forming S-methyl this compound, occurs intracellularly and contributes to its in vivo antitumor activity, potentially through a bystander effect on neighboring tumor cells. [, ]
Q10: What formulation strategies are employed to improve this compound's stability and bioavailability?
A10: The primary strategy for optimizing this compound stability and bioavailability involves its conjugation to monoclonal antibodies via specific linkers. [, , ] This conjugation allows for targeted delivery to tumor cells, minimizing systemic exposure to the potent cytotoxic payload.
Q11: What is the pharmacokinetic profile of this compound when administered as part of an ADC?
A11: Research suggests that ADCs are primarily cleared via hepatobiliary elimination. [] The pharmacokinetic profile of this compound is heavily influenced by the linker used in the ADC, affecting its stability, metabolism, and elimination. [, ]
Q12: How does the linker impact the metabolism of this compound?
A12: The linker type influences the metabolic pathways of this compound. [] For instance, disulfide-linked conjugates generate S-methylated metabolites, while thioether-linked conjugates primarily yield lysine-linker-maytansinoid metabolites. []
Q13: How do the metabolites of this compound contribute to its overall activity?
A13: this compound undergoes metabolism both in the liver and within target cells. [, ] Lipophilic metabolites, like this compound and S-methyl this compound, exhibit significantly higher cytotoxicity compared to more hydrophilic lysine-linker-maytansinoid metabolites. []
Q14: How is the efficacy of this compound-containing ADCs assessed in vitro?
A14: In vitro efficacy is typically evaluated using cell-based assays to determine cell viability and assess the concentration of this compound required to inhibit cell growth (IC50). [, , , , , , ]
Q15: What animal models are used to evaluate this compound-containing ADCs?
A15: Researchers frequently employ xenograft mouse models to evaluate the in vivo efficacy of this compound-containing ADCs. [, , , , , , , , , ] These models provide insights into tumor growth inhibition, survival benefits, and potential toxicity.
Q16: What are the known resistance mechanisms to this compound?
A16: Resistance to this compound can stem from various factors, including low target antigen expression, inefficient ADC internalization and processing, and upregulation of drug resistance proteins like P-glycoprotein (ABCB1). [, , ]
Q17: How does this compound resistance relate to other chemotherapeutic agents?
A17: Resistance mechanisms to this compound, particularly involving drug efflux pumps like P-glycoprotein, can contribute to cross-resistance to other structurally unrelated chemotherapeutic agents. []
Q18: What strategies are employed to improve the delivery of this compound to tumor cells?
A18: Antibody-drug conjugation is the primary strategy for targeted delivery of this compound. [, , ] By linking this compound to monoclonal antibodies that specifically recognize tumor-associated antigens, researchers aim to enhance tumor uptake and minimize off-target effects.
Q19: Are there biomarkers to predict the efficacy of this compound-containing ADCs?
A19: Research suggests that high expression levels of the target antigen, such as CEACAM5 or mesothelin, on tumor cells correlate with increased sensitivity to this compound-containing ADCs. [, , , , , , , , ]
Q20: How are biomarkers used to monitor treatment response and potential adverse effects?
A20: Monitoring serum levels of circulating tumor markers, like CEA or CA19-9, can provide insights into treatment response and disease progression in patients receiving this compound-containing ADCs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


